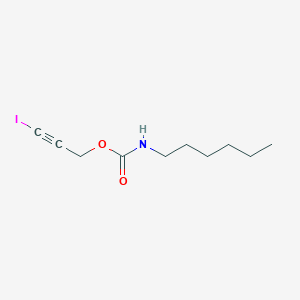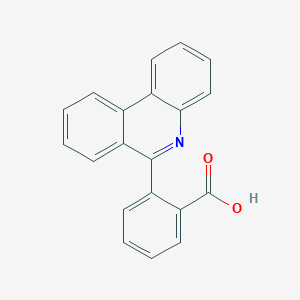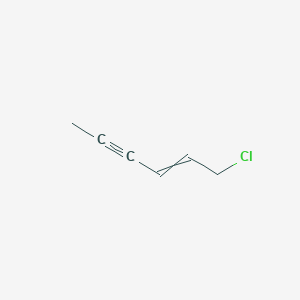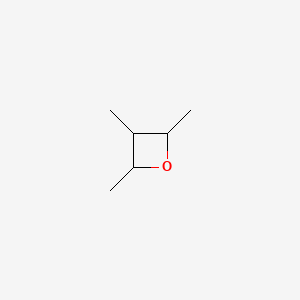
2,3,4-Trimethyloxetane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Trimethyloxetane is an organic compound with the molecular formula C6H12O. It is a member of the oxetane family, which are four-membered cyclic ethers. The presence of three methyl groups attached to the oxetane ring makes this compound unique in its structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
2,3,4-Trimethyloxetane can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular cyclization of 2,3,4-trimethyl-1,3-butanediol can yield this compound. This reaction typically requires acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
2,3,4-Trimethyloxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert this compound into other reduced forms.
Substitution: The methyl groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.
科学研究应用
2,3,4-Trimethyloxetane has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: this compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2,3,4-Trimethyloxetane exerts its effects involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, influencing biochemical pathways and processes.
相似化合物的比较
Similar Compounds
2,3-Dimethyloxetane: Lacks one methyl group compared to 2,3,4-Trimethyloxetane.
2,4-Dimethyloxetane: Has a different arrangement of methyl groups.
3,4-Dimethyloxetane: Another isomer with a distinct methyl group arrangement.
Uniqueness
This compound’s unique arrangement of three methyl groups on the oxetane ring distinguishes it from other similar compounds. This structural uniqueness can result in different chemical reactivity and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
53778-61-3 |
|---|---|
分子式 |
C6H12O |
分子量 |
100.16 g/mol |
IUPAC 名称 |
2,3,4-trimethyloxetane |
InChI |
InChI=1S/C6H12O/c1-4-5(2)7-6(4)3/h4-6H,1-3H3 |
InChI 键 |
HTCOCLGRYILICZ-UHFFFAOYSA-N |
规范 SMILES |
CC1C(OC1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


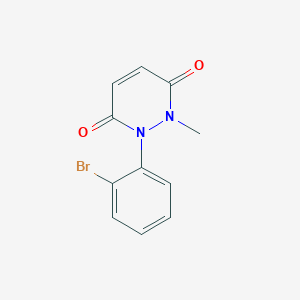

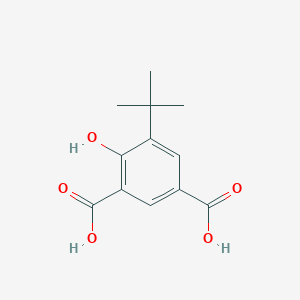
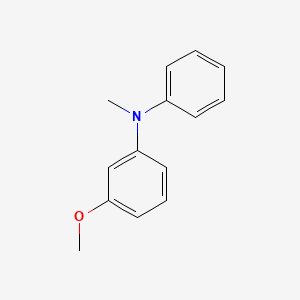
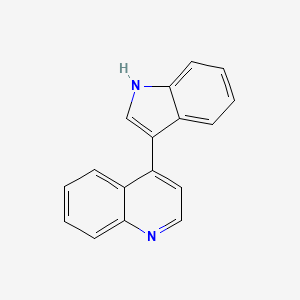
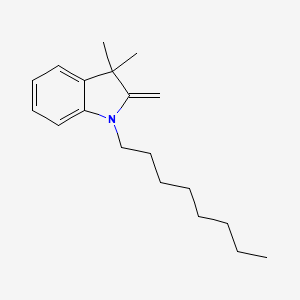
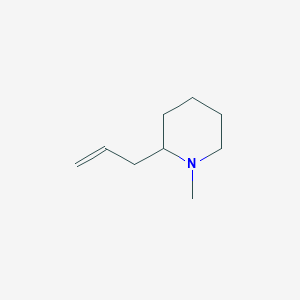
![2-[Dibromo(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14640301.png)
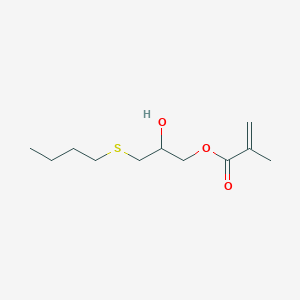

![Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14640317.png)
